molecular formula C6H10O2S2 B078359 Bisnorlipoic acid CAS No. 13125-44-5

Bisnorlipoic acid

Cat. No.: B078359
CAS No.: 13125-44-5
M. Wt: 178.3 g/mol
InChI Key: RGQLDLUVIDCIBI-UHFFFAOYSA-N
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Description

Bisnorlipoic acid, also known as thioctic acid, is a naturally occurring compound that plays a crucial role in various biological processes. It is a five-membered cyclic disulfide, which is known for its dynamic covalent nature and ability to undergo reversible polymerization. This compound is widely recognized for its antioxidant properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bisnorlipoic acid can be synthesized through several methods. One common approach involves the reaction of 1,3-bis-tert-butyl thioethers with bromine, which proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring-closure . Another method involves the reversible ring-opening polymerization of cyclic 1,2-dithiolanes, which can be triggered by various methodologies such as light (photopolymerization), heat (thermal polymerization), base/thiolate (anionic polymerization), and acid (cationic polymerization) .

Industrial Production Methods: Industrial production of 1,2-dithiolane-3-propanoic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity, yield, and specific application of the compound. The production process is optimized to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Bisnorlipoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s disulfide bond is particularly reactive, making it prone to thiol-disulfide exchange and ring-opening polymerization .

Common Reagents and Conditions: Common reagents used in the reactions of 1,2-dithiolane-3-propanoic acid include bromine, thiols, and various acids and bases. The reaction conditions can vary widely, from mild to more stringent conditions, depending on the desired outcome .

Major Products Formed: The major products formed from the reactions of 1,2-dithiolane-3-propanoic acid include various substituted dithiolanes, polydisulfides, and other cyclic and linear disulfide compounds .

Mechanism of Action

The mechanism of action of 1,2-dithiolane-3-propanoic acid involves its ability to undergo reversible redox reactions. The compound can readily exchange electrons with other molecules, acting as both an antioxidant and a pro-oxidant. This dual functionality allows it to neutralize free radicals, regenerate other antioxidants, and modulate various cellular pathways . The molecular targets and pathways involved include the regulation of oxidative stress, modulation of signal transduction pathways, and interaction with various enzymes and proteins .

Comparison with Similar Compounds

. it is unique in its specific structure and reactivity, which confer distinct properties and applications. For example, alpha-lipoic acid is widely used as a dietary supplement and therapeutic agent due to its potent antioxidant properties . In contrast, 1,2-dithiolane-3-propanoic acid is more commonly used in materials science and polymer chemistry .

Similar Compounds

  • 1,2-Dithiolane-3-pentanoic acid (alpha-lipoic acid)
  • 1,2-Dithiolane-3-carboxylic acid
  • 1,3-Dithiolane

Properties

IUPAC Name

3-(dithiolan-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S2/c7-6(8)2-1-5-3-4-9-10-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQLDLUVIDCIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927144
Record name 3-(1,2-Dithiolan-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13125-44-5
Record name Bisnorlipoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013125445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1,2-Dithiolan-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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